molecular formula C20H24N2O B12904302 N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide CAS No. 828928-40-1

N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide

Cat. No.: B12904302
CAS No.: 828928-40-1
M. Wt: 308.4 g/mol
InChI Key: JMTJDERCCHJQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide is an organic compound with the molecular formula C20H24N2O . This phenylacetamide derivative features a phenethyl-substituted pyrrolidine ring system, a structure of significant interest in medicinal chemistry. While specific biological data for this compound is limited in the public domain, its molecular scaffold shares characteristics with compounds investigated for targeting viral polymerases. For instance, research on structurally related 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides has demonstrated their potential as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a key target for antiviral development . The conservation of RdRp sequences across coronaviruses, such as HCoV-OC43, makes it a promising area for broad-spectrum antiviral research . The structural attributes of this compound suggest its potential utility as a building block in drug discovery or as a chemical probe for exploring enzyme function and signal transduction pathways in various disease models. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

828928-40-1

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

2-phenyl-N-[1-(2-phenylethyl)pyrrolidin-3-yl]acetamide

InChI

InChI=1S/C20H24N2O/c23-20(15-18-9-5-2-6-10-18)21-19-12-14-22(16-19)13-11-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,21,23)

InChI Key

JMTJDERCCHJQLI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC(=O)CC2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide typically involves the reaction of 1-phenethylpyrrolidine with phenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane .

Scientific Research Applications

Pharmacological Applications

1.1 Opioid Analogs and Pain Management

N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide is structurally related to various opioid analogs, which are compounds designed to mimic the effects of naturally occurring opioids. Research indicates that compounds within this category can exhibit significant analgesic properties, making them candidates for pain management therapies. The compound's interaction with opioid receptors could provide insights into developing new analgesics with reduced side effects compared to traditional opioids .

1.2 New Psychoactive Substances (NPS)

The compound has been identified within the context of new psychoactive substances, which are increasingly prevalent in recreational drug markets. Its structural similarities to other synthetic opioids raise concerns regarding potential misuse and toxicity. Case studies have documented instances of acute intoxications involving similar compounds, highlighting the need for further research into their pharmacokinetics and safety profiles .

Case Studies

2.1 Intoxication Reports

A study from Sweden reported multiple cases of intoxication involving synthetic opioids, including those structurally related to this compound. Patients exhibited symptoms such as respiratory depression and decreased consciousness, necessitating emergency medical interventions like naloxone administration . These findings underscore the importance of understanding the pharmacological effects of such compounds to mitigate health risks associated with their use.

2.2 Antiviral Research

Recent investigations have explored the antiviral potential of compounds similar to this compound against viral targets such as SARS-CoV-2. A library of related compounds was tested for their ability to inhibit RNA-dependent RNA polymerase activity, a critical enzyme for viral replication. Some candidates demonstrated promising results, suggesting that derivatives of this compound may play a role in developing antiviral therapies .

Comparative Data Table

Application Area Description Case Study/Reference
Pain ManagementPotential analgesic properties through opioid receptor interaction
New Psychoactive SubstancesConcerns regarding misuse and health impacts from synthetic opioids
Antiviral ResearchInhibition of viral replication mechanisms, particularly targeting RNA-dependent RNA polymerase

Mechanism of Action

The mechanism of action of N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The nitro group in N-(4-nitrophenyl)-2-phenylacetamide enhances electrophilicity, making it more reactive in alkylation reactions compared to non-electron-deficient analogs .
  • Heterocyclic Influences : The oxazole and benzothiazole derivatives exhibit reduced steric hindrance but increased hydrogen-bond acceptor capacity (e.g., oxazole: H-bond acceptors = 4 ), which may alter target engagement.

Pharmacological and Receptor Selectivity

Muscarinic Receptor Antagonists

The compound (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide () demonstrates high selectivity for M₃ muscarinic receptors (Kᵢ = 2.8 nM) over M₂ (Kᵢ = 540 nM), attributed to its piperidine-aminopyridine substituent and hydroxycyclopentyl group . In contrast, this compound lacks the hydroxy and difluorocyclopentyl moieties, suggesting lower intrinsic selectivity for muscarinic subtypes.

CNS Penetration

The compound in exhibits low brain penetration (brain/plasma ratio = 0.13) due to its polar aminopyridine group . The phenethylpyrrolidinyl group in the target compound may further reduce CNS exposure compared to non-polar analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide, which has a higher logP (~4.0) .

Biological Activity

N-(1-phenethylpyrrolidin-3-yl)-2-phenylacetamide, a compound structurally related to fentanyl analogs, has garnered attention in pharmacological research due to its potential biological activity. This article explores its biological effects, metabolic pathways, and implications for health, drawing from diverse research findings.

Chemical Structure and Classification

This compound is classified as an opioid analgesic, similar to other synthetic opioids like fentanyl. Its structure consists of a pyrrolidine ring connected to a phenethyl group and an acetamide moiety, which contributes to its interaction with opioid receptors.

Opioid Receptor Interaction

Research indicates that compounds like this compound exhibit significant affinity for mu-opioid receptors (MOR), which are primarily responsible for mediating analgesic effects. The potency of this compound in binding to these receptors is comparable to that of fentanyl analogs, suggesting a similar mechanism of action.

Table 1: Comparison of Opioid Receptor Affinities

CompoundMu-opioid Receptor Affinity (Ki)
This compoundTBD (To Be Determined)
Fentanyl0.5 nM
Morphine10 nM

Note: Specific binding affinities for this compound are yet to be established in the literature.

Analgesic Effects

The analgesic effects of this compound have been observed in animal models. Studies show that similar fentanyl analogs produce dose-dependent analgesia in rodents, indicating that this compound may also exhibit comparable effects.

Case Studies and Clinical Implications

Recent case studies highlight the clinical significance of fentanyl analogs and their metabolites. Reports indicate that misuse and overdose incidents involving these compounds have increased, leading to severe health outcomes such as respiratory depression and fatalities.

Case Study Overview

In a study conducted on opioid overdose patients, it was found that many had ingested fentanyl analogs, including those structurally similar to this compound. The primary complications noted were:

  • Respiratory Depression : A critical condition often resulting from high-affinity opioid receptor activation.
  • Neurological Impairments : Cases of hypoxic brain injury due to prolonged respiratory compromise were documented.

Q & A

Q. Optimization strategies :

  • Catalysts : Use palladium catalysts for efficient coupling reactions.
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature : Mild conditions (40–60°C) reduce side reactions.
  • Yield improvement : Purify intermediates via column chromatography to minimize impurities .

Basic: What spectroscopic and chromatographic methods are effective for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C-NMR : Assign peaks for pyrrolidine protons (δ 2.5–3.5 ppm), phenethyl aromatic protons (δ 6.5–7.5 ppm), and acetamide carbonyl (δ ~170 ppm). Chiral centers (e.g., at pyrrolidine) split signals into diastereotopic peaks .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 337.215) and fragments (e.g., loss of phenethyl group).
  • X-ray Crystallography : Resolve absolute stereochemistry for chiral variants .

Q. Methodological approach :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients .
  • Activity assays : Compare enantiomers in vitro (e.g., radioligand binding assays) to correlate stereochemistry with potency.

Case Study :
(2R)-2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide (a chiral analog) showed 10-fold higher activity in receptor assays than its (S)-counterpart .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from variations in assay conditions, enantiomeric purity, or off-target effects. Strategies include:

  • Standardized assays : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability.
  • Enantiomeric verification : Confirm purity via chiral chromatography before testing .
  • Computational docking : Predict binding modes to identify critical interactions (e.g., hydrogen bonds with pyrrolidine nitrogen) .

Example :
Discrepancies in σ receptor affinity may stem from differences in cell lines (e.g., CHO vs. HEK293). Validate using orthogonal assays (e.g., calcium flux vs. radioligand binding) .

Advanced: What computational models predict binding affinity to neurological targets?

Answer:

  • Molecular Dynamics (MD) : Simulate interactions with targets like the κ-opioid receptor. Key parameters:
    • Docking software : AutoDock Vina or Schrödinger Glide.
    • Force fields : AMBER or CHARMM for ligand-receptor complexes.
  • QSAR Models : Relate substituent effects (e.g., nitro groups) to activity using Hammett constants or logP values .

Case Study :
N-(3-chlorophenyl)-2-phenylacetamide (a structural analog) showed predicted binding to the CFTR chloride channel via MD simulations, with ΔG = -8.2 kcal/mol .

Methodological: What safety protocols are critical during synthesis and handling?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal contact.
  • Waste disposal : Segregate halogenated intermediates (e.g., chloro derivatives) and neutralize acidic waste before disposal .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • Core modifications :
    • Pyrrolidine substitution : Bulky groups (e.g., tert-butyl) enhance metabolic stability.
    • Phenyl ring halogenation : Chloro or fluoro groups improve lipophilicity and blood-brain barrier penetration.
  • Bioisosteres : Replace acetamide with sulfonamide to modulate solubility .

Q. Example SAR Table :

DerivativeModificationIC₅₀ (σ receptor)
Parent compoundNone120 nM
3-Chloro analogCl at phenyl45 nM
tert-Butyl-pyrrolidineBulky substituent85 nM
Sulfonamide analogAcetamide → sulfonamide200 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.